1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE
Overview
Description
1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, an ethanone moiety, and a pyrimidinyl hydrazone linkage, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of 1-(4-FLUOROPHENYL)-1-ETHANONE: This can be achieved through Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE: This involves the reaction of 4-methyl-6-phenyl-2-pyrimidinyl hydrazine with 1-(4-FLUOROPHENYL)-1-ETHANONE under acidic or basic conditions to form the hydrazone linkage.
Industrial production methods may involve optimization of these reactions to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE can be compared with other similar compounds, such as:
1-(4-CHLOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.
1-(4-BROMOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE: Bromine substitution can lead to variations in physical properties and reactivity.
1-(4-METHOXYPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-methyl-6-phenylpyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4/c1-13-12-18(16-6-4-3-5-7-16)22-19(21-13)24-23-14(2)15-8-10-17(20)11-9-15/h3-12H,1-2H3,(H,21,22,24)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLCPCWGRWUNBJ-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.